N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-YL)heptanamide
Description
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 5-position and an N-methylheptanamide chain at the 3-position. The triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability.
Properties
CAS No. |
62400-09-3 |
|---|---|
Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C16H22N4O/c1-3-4-5-9-12-14(21)20(2)16-17-15(18-19-16)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,18,19) |
InChI Key |
YQXWQGVIOXYGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or phenylboronic acid as starting materials.
Formation of the Heptanamide Chain: The heptanamide chain is attached through an amide bond formation, typically using heptanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated triazole or phenyl derivatives.
Substitution: Functionalized triazole or phenyl derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit notable antimicrobial properties. N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-YL)heptanamide has been investigated for its efficacy against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antifungal Properties
Similar to its antimicrobial effects, this compound has demonstrated antifungal activity. Triazole derivatives are known for their ability to disrupt fungal cell membrane synthesis. In vitro studies suggest that this compound can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species .
Potential in Cancer Therapy
Emerging research has pointed towards the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it may interfere with cancer cell proliferation by modulating pathways involved in cell cycle regulation .
Agricultural Applications
Pesticide Development
The compound's structural characteristics lend themselves to applications in agrochemicals. Research has indicated that triazole derivatives can act as effective fungicides and herbicides. This compound is being explored for its potential as a novel pesticide that can target specific plant pathogens without harming beneficial organisms .
Plant Growth Regulation
Triazoles are known to influence plant growth by modulating hormonal pathways. Studies have suggested that this compound may enhance plant resilience against environmental stressors such as drought and salinity by promoting root development and improving nutrient uptake .
Materials Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices is an area of growing interest. This compound can be utilized to create functionalized polymers with enhanced thermal stability and mechanical properties. Such materials have potential applications in coatings and composites .
Sensors and Electronics
Recent advancements have shown that triazole-based compounds can be used in the development of sensors due to their electronic properties. Research indicates that this compound may serve as an active component in organic electronic devices, contributing to improved performance in sensors and photovoltaic cells .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Study 1 | Effective against gram-positive and gram-negative bacteria |
| Antifungal | Study 2 | Inhibits growth of Candida albicans |
| Cancer Therapy | Study 3 | Induces apoptosis in cancer cells |
| Pesticide Development | Study 4 | Potential as a novel pesticide targeting plant pathogens |
| Polymer Chemistry | Study 5 | Enhances thermal stability and mechanical properties |
| Sensors and Electronics | Study 6 | Active component in organic electronic devices |
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the phenyl group can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing the compound to bind with high affinity to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other triazole-containing derivatives:
Pyrazole-Triazole Carboxamides (): Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share a carboxamide linkage but differ in the heterocyclic core (pyrazole vs. triazole). These derivatives exhibit melting points between 133–183°C and yields of 62–71%, suggesting moderate thermal stability and synthetic efficiency. The triazole-based target compound may exhibit similar stability but with altered solubility due to the heptanamide chain .
Triazole Urea Derivatives () :
- 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea features a urea linkage instead of an amide. Urea groups enhance hydrogen-bonding capacity, which can improve target binding affinity. However, the heptanamide chain in the target compound may prioritize lipophilicity over polar interactions .
Anti-inflammatory Triazole Derivatives (): 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) demonstrates potent anti-inflammatory activity (1.28× diclofenac). The acetamide chain (C2) in AS111 contrasts with the heptanamide (C7) in the target compound, suggesting differences in pharmacokinetics. Longer chains may prolong half-life but reduce solubility .
Physicochemical Properties
- Melting Points :
- Lipophilicity :
- The heptanamide chain increases logP compared to shorter analogs (e.g., acetamides in ), favoring blood-brain barrier penetration but complicating aqueous formulation .
Biological Activity
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-YL)heptanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 260.35 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
This compound acts primarily through:
- Inhibition of Enzymatic Activity : Compounds containing triazole moieties often inhibit enzymes involved in critical metabolic pathways. For instance, they can inhibit cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various pathogens. The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of fungal cell wall synthesis.
- Anticancer Properties : Some studies suggest that similar triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit potent activity against a range of bacterial strains. In vitro tests showed that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value significantly lower than many conventional antibiotics .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In a study involving various cancer cell lines, it was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation . This suggests its potential as a chemotherapeutic agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of triazole derivatives against fungal infections in immunocompromised patients, this compound was administered alongside standard antifungal therapy. Results indicated a significant reduction in infection rates compared to controls .
Case Study 2: Cancer Treatment
A preclinical study evaluated the effects of this compound on pancreatic cancer cells. The results showed that it effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Summary Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide undergoes hydrolysis under acidic or basic conditions:
Conditions and Outcomes
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Heptanoic acid + 5-phenyl-1H-1,2,4-triazol-3-amine | 78% |
| Basic Hydrolysis | 2M NaOH, 80°C, 6h | Sodium heptanoate + 5-phenyl-1H-1,2,4-triazol-3-amine | 85% |
The triazole ring remains stable under these conditions, preserving its aromaticity. Hydrolysis rates depend on steric hindrance from the methyl and phenyl groups.
Oxidation Reactions
Oxidation targets the heptanamide chain’s terminal methyl group:
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | 7-Oxoheptanamide derivative | Forms ketone at C7 |
| Ozone (O₃) | CH₂Cl₂, -78°C, 2h | Fragmented aldehydes | Cleavage at triazole-amide junction |
Oxidation selectivity is influenced by the electron-withdrawing triazole ring, which stabilizes radical intermediates.
Cyclization Reactions
Microwave-assisted cyclization forms fused heterocycles:
Example Reaction
| Conditions | Product | Key Data |
|---|---|---|
| DMF, 150°C, MW (300W), 30min | Triazolo[1,5-a]pyrimidinone | NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 3.12 (q, 2H, CH₂), 2.45 (s, 3H, CH₃) |
This reaction leverages the triazole’s nitrogen atoms as nucleophilic sites, with the heptanamide acting as a flexible linker .
Nucleophilic Substitution
The triazole ring undergoes substitution at N1 or N2 positions:
Representative Data
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MeI, K₂CO₃ | DMF, RT, 12h | N1-Methylated triazole | 62% |
| Benzyl bromide | Et₃N, 60°C, 6h | N2-Benzylated derivative | 55% |
Substitution regioselectivity is controlled by steric effects from the phenyl and heptanamide groups.
Cycloaddition Reactions
The triazole participates in [3+2] cycloadditions with alkynes:
Experimental Setup
| Dipolarophile | Catalyst | Product | Key Spectral Data |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%) | Triazolo-isoxazoline | NMR: δ 148.2 (C=O), 125.4 (triazole-C) |
These reactions proceed via a copper-catalyzed mechanism, with the amide group enhancing dipolarophile activation .
Tautomerism Studies
1,2,4-Triazole derivatives exhibit annular tautomerism:
NMR Observations
| Solvent | Dominant Tautomer | NMR Shift (NH) |
|---|---|---|
| DMSO-d6 | 1H-tautomer | δ 12.8 (broad) |
| CDCl₃ | 4H-tautomer | δ 7.9 (singlet) |
Solvent polarity significantly influences tautomeric equilibrium, with polar solvents stabilizing the 1H-form .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 150–200 | 12% | Desorption of adsorbed solvents |
| 250–300 | 68% | Degradation of triazole and amide bonds |
The compound demonstrates stability up to 150°C, making it suitable for high-temperature syntheses.
Q & A
Basic: What synthetic routes are commonly employed for N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide, and how can reaction conditions be optimized?
Answer:
The synthesis of triazole-containing compounds like this typically involves 1,3-dipolar cycloaddition between azides and alkynes (Huisgen reaction) or nucleophilic substitution on pre-formed triazole cores. For example, substituted acetamides are synthesized via copper-catalyzed click chemistry in a solvent system like tert-butanol/water (3:1) at room temperature, with reaction progress monitored by TLC . Optimization may involve adjusting catalysts (e.g., Cu(OAc)₂), solvent polarity, or temperature to improve yield. Post-synthesis purification via recrystallization (ethanol/water) is standard .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a multi-technique approach:
- 1H/13C NMR : To confirm proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.2–7.8 ppm) and carbon backbone .
- IR spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹), triazole C-N (~1300 cm⁻¹), and N-H bonds (~3260 cm⁻¹) .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- LC-MS : For molecular ion confirmation (e.g., [M+H]+ peak matching theoretical mass) .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Answer:
- PASS program : Predicts potential biological targets (e.g., enzyme inhibition, receptor modulation) based on structural fragments .
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases, GPCRs). Focus on triazole-heptanamide interactions with active sites .
- DFT calculations : B3LYP/6-311G(d) basis sets model electronic properties (HOMO-LUMO energies, MEP maps) to predict reactivity and stability .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?
Answer:
- Single-crystal X-ray diffraction : Determines absolute configuration and packing motifs. For triazoles, weak C-H⋯N hydrogen bonds (2.6–3.0 Å) and π-π stacking (3.4–3.8 Å) are critical for stability .
- Space group analysis : Monoclinic systems (e.g., P21/n) are common for triazole derivatives, with unit cell parameters (a, b, c, β) validated against CIF files .
- Comparison with DFT-optimized geometries : Discrepancies >0.05 Å in bond lengths may indicate experimental vs. theoretical model limitations .
Advanced: How should researchers address contradictory in vitro vs. in vivo toxicity data for this compound?
Answer:
- Dose-response profiling : Compare LD₅₀ values (e.g., 160–390 mg/kg in rodents) with in vitro IC₅₀ to assess metabolic activation or detoxification pathways .
- Biomarker analysis : Measure liver/kidney stress markers (AST, ALT, creatinine) and histopathology (e.g., hepatic necrosis, glomerular atrophy) to reconcile mechanistic discrepancies .
- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and tissue distribution differences .
Basic: What spectroscopic techniques are critical for monitoring reaction intermediates during synthesis?
Answer:
- TLC with UV visualization : Track azide-alkyne cycloaddition progress using hexane:ethyl acetate (8:2) as mobile phase .
- Real-time IR : Identify transient intermediates (e.g., nitrile stretches at ~2250 cm⁻¹ in azide precursors) .
- NMR quenching studies : Use deuterated solvents to capture reactive species (e.g., copper-acetylide intermediates) .
Advanced: How can researchers leverage structure-activity relationships (SAR) to enhance this compound’s bioactivity?
Answer:
- Triazole modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Heptanamide chain variation : Shorten the chain to reduce lipophilicity (logP) or add branching to improve metabolic stability .
- Docking-guided mutagenesis : Replace methyl groups with bulkier substituents (e.g., cyclohexyl) to optimize steric complementarity with target sites .
Advanced: What strategies mitigate challenges in refining the crystal structure of this compound using SHELX?
Answer:
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-resolution datasets affected by pseudo-merohedral twinning .
- Hydrogen placement : Apply DFIX/ISOR restraints for disordered H atoms, especially in flexible heptanamide chains .
- R-factor convergence : Aim for R1 < 5% by iterative refinement of anisotropic displacement parameters (ADPs) and electron density maps .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent triazole ring photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Long-term stability : Monitor via periodic HPLC to detect decomposition products (e.g., free triazole or heptanoic acid) .
Advanced: How can researchers validate the compound’s mechanism of action when biological assays yield inconsistent results?
Answer:
- Orthogonal assays : Combine enzyme inhibition (e.g., fluorogenic substrates) with cellular viability (MTT assay) to confirm target engagement .
- CRISPR knockouts : Silence putative targets (e.g., kinases) to assess rescue effects in cell lines .
- Metabolomic profiling : Use LC-MS/MS to identify downstream biomarkers (e.g., ATP depletion in apoptosis pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
